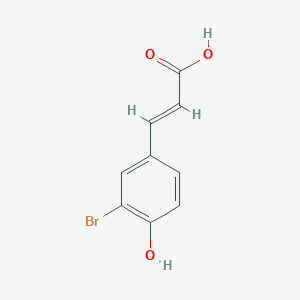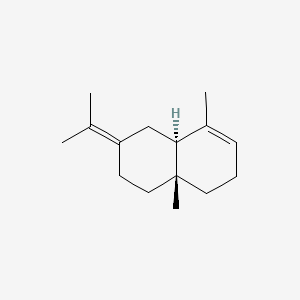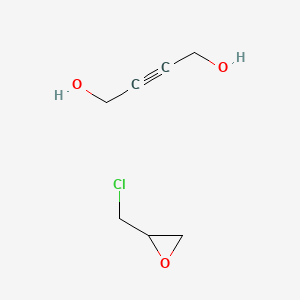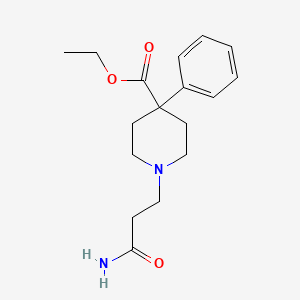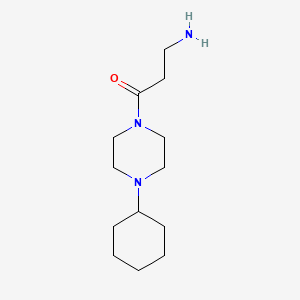
2-(4-Tert-butylphenyl)-2-oxoacetic acid
概要
説明
“2-(4-Tert-butylphenyl)-2-oxoacetic acid” is a chemical compound. It is related to 4-tert-butylphenylboronic acid, which is a cross-coupling building block used in the synthesis of tetracycline derivatives .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 2,4-Ditert butyl phenol was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the structure of 2,4-Ditert butyl phenol was characterized as C14H22O through 1H NMR analysis . In another study, the 1H NMR signal of a tert-butyl group attached to a large protein or complex was observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the plane of the carboxylic acid group in a related compound, (4-tert-Butyl-phenyl)-acetic acid, is almost perpendicular to the benzene ring .科学的研究の応用
Environmental Impact and Biodegradation
2-(4-Tert-butylphenyl)-2-oxoacetic acid, similar to its structurally related compounds, has been studied for its environmental presence and potential impacts. Research on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-Di-tert-butylphenol, highlights the importance of understanding the environmental fate, toxicology, and biodegradation pathways of these chemicals. These studies underscore the need for comprehensive assessments of their behavior in natural settings and their effects on non-target organisms. For instance, the widespread use of 2,4-D in agriculture and its subsequent detection in various environmental matrices have raised concerns about its ecological and human health implications. The biodegradation of aromatic compounds like these is crucial for mitigating their environmental impacts, with microorganisms playing a key role in their breakdown and removal from ecosystems (Zuanazzi et al., 2020), (Zhao et al., 2020).
Antioxidant Properties and Applications
Compounds structurally related to 2-(4-Tert-butylphenyl)-2-oxoacetic acid have been explored for their antioxidant properties, which are of significant interest in various fields, including food preservation, cosmetics, and pharmaceuticals. The potential of these compounds to act as antioxidants is grounded in their chemical structure, capable of scavenging free radicals and thus preventing oxidative damage. This characteristic is beneficial for extending the shelf life of food products, improving the stability of cosmetic formulations, and offering protective effects against oxidative stress in biological systems. The exploration of these antioxidant capabilities highlights the broader potential applications of 2-(4-Tert-butylphenyl)-2-oxoacetic acid and similar compounds in enhancing the quality and safety of consumer products and therapeutic agents (Liu & Mabury, 2020).
Sorption Characteristics and Environmental Remediation
The sorption behavior of phenolic compounds, including those similar to 2-(4-Tert-butylphenyl)-2-oxoacetic acid, on various substrates like soil and organic matter is crucial for understanding their environmental mobility and persistence. Studies on the sorption mechanisms can inform strategies for environmental remediation, particularly in addressing contamination of soil and water resources. By elucidating how these compounds interact with different environmental matrices, researchers can develop more effective methods for their removal or degradation, thereby reducing their potential risks to ecosystems and human health. This knowledge is instrumental in designing tailored remediation strategies that target specific contaminants, enhancing the efficiency of clean-up efforts and protecting environmental integrity (Werner et al., 2012).
作用機序
Safety and Hazards
将来の方向性
Future research could focus on further investigation and exploration of the potential of related compounds in various fields. For instance, the potential of 2,4-Ditert butyl phenol in cancer research could be explored further . Additionally, the use of tert-butyl groups as a probe for NMR studies of macromolecular complexes could be further developed .
特性
IUPAC Name |
2-(4-tert-butylphenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQYYFSVDYBQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250381 | |
| Record name | 4-(1,1-Dimethylethyl)-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-2-oxoacetic acid | |
CAS RN |
7099-90-3 | |
| Record name | 4-(1,1-Dimethylethyl)-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7099-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylphenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



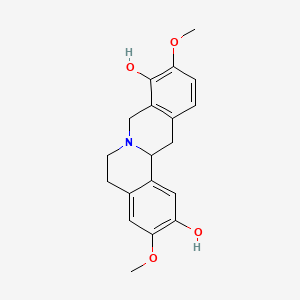
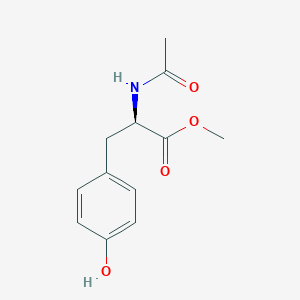
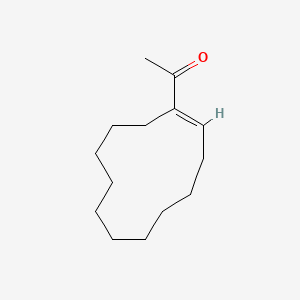
![(7-Acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B3433939.png)
![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)
